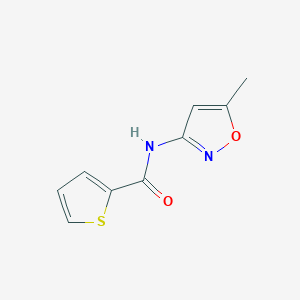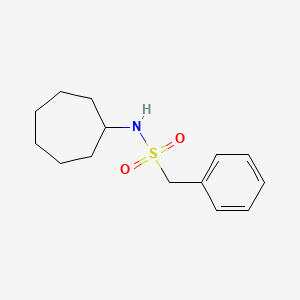![molecular formula C19H11ClFNO B5502895 3-[5-(2-chlorophenyl)-2-furyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5502895.png)
3-[5-(2-chlorophenyl)-2-furyl]-2-(4-fluorophenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(2-chlorophenyl)-2-furyl]-2-(4-fluorophenyl)acrylonitrile is a useful research compound. Its molecular formula is C19H11ClFNO and its molecular weight is 323.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.0513198 g/mol and the complexity rating of the compound is 477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis of similar furyl- and phenyl-acrylonitrile derivatives has been explored in several studies, focusing on the chemical reactions and configurations of these compounds. For instance, studies have detailed the synthesis of furan compounds, investigating their steric configurations and the impact of substituents on their properties (Hirao, Kato, & Kozakura, 1973). These insights are crucial for understanding the chemical behavior and potential applications of 3-[5-(2-chlorophenyl)-2-furyl]-2-(4-fluorophenyl)acrylonitrile, highlighting its significance in the synthesis of novel compounds with potential utility in various fields.
Thermodynamic and Physical Properties
Research on the thermodynamic properties of isomeric furyl derivatives has provided valuable information on their stability, sublimation enthalpies, and formation enthalpies. Such studies contribute to optimizing the synthesis, purification, and application processes of these compounds, offering a deeper understanding of their physical and chemical nature (Dibrivnyi et al., 2019). These properties are essential for the development of materials and chemicals that require precise thermal stability and reactivity.
Potential Applications in Material Science
The study of liquid crystalline materials incorporating cyanothiophene and cyanofuran compounds, similar to the core structure of this compound, has shed light on their thermal properties and the stability of their mesophases. These findings are significant for the development of advanced materials with specific optical and thermal characteristics (Miyake, Kusabayashi, & Takenaka, 1984). Such materials could find applications in displays, sensors, and other electronic devices requiring precise thermal and optical properties.
Exploration in Organic Electronics
The compound's structural relatives have been explored as potential acceptors in organic solar cells, emphasizing the importance of acrylonitrile derivatives in the field of organic electronics. For example, studies on soluble asymmetric acrylonitrile derivatives have demonstrated their utility as electron acceptors in bulk heterojunction organic solar cells, highlighting their photovoltaic performance and electronic properties (Kazici et al., 2016). This research opens the door to using this compound and similar compounds in the development of efficient and cost-effective organic solar cells.
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically discussed in the context of drug molecules or bioactive compounds. Without specific information or research studies on this compound, it’s not possible to provide details on its mechanism of action .
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-(4-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClFNO/c20-18-4-2-1-3-17(18)19-10-9-16(23-19)11-14(12-22)13-5-7-15(21)8-6-13/h1-11H/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFPNTHNFTUADH-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5502815.png)
![3-methyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5502821.png)


![({5-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5502844.png)
![2-chloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5502848.png)
![N-[(3S*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5502855.png)
![4-[(3-methylphenyl)amino]-N'-(3-nitrobenzylidene)butanohydrazide](/img/structure/B5502858.png)
![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B5502872.png)
![N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5502878.png)

![5-[(4-fluorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5502884.png)

![2,6-dichloro-N-[(diethylamino)carbonyl]-4-methylnicotinamide](/img/structure/B5502903.png)
